Sugammadex sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sugammadex sodium is an agent for reversal of neuromuscular blockade by the agent rocuronium in general anaesthesia. It is the first selective relaxant binding agent (SRBA). Sugammadex is a modified γ-cyclodextrin, with a lipophilic core and a hydrophilic periphery. This gamma cyclodextrin has been modified from its natural state by placing eight carboxyl thio ether groups at the sixth carbon positions. These extensions extend the cavity size allowing greater encapsulation of the rocuronium molecule.
Applications De Recherche Scientifique
1. Role in Reversing Neuromuscular Blockade
Sugammadex sodium, known commercially as Bridion, is primarily recognized for its innovative role in reversing neuromuscular blockade induced during general anesthesia to facilitate surgical procedures. Distinct from other reversal agents like neostigmine and edrophonium, sugammadex functions by encapsulating steroidal muscle relaxants such as rocuronium and vecuronium, thus rapidly reversing the neuromuscular blockade. This mechanism presents a significant advancement in anesthetic practice, allowing for a swift return to normal muscle function post-surgery (Yang & Keam, 2009).
2. Efficacy in Special Patient Populations
Research indicates that sugammadex is not only effective in the general patient population but also demonstrates efficacy in special patient groups. This includes individuals with conditions like pulmonary disease, cardiac disease, hepatic dysfunction, myasthenia gravis, and even in morbidly obese patients. Its ability to provide rapid and predictable recovery from neuromuscular blockade extends its applicability across a broad spectrum of clinical scenarios, making it a versatile agent in anesthesia (Keating, 2016).
3. Use in Obstetric Anesthesia
The application of sugammadex in obstetric anesthesia, particularly during cesarean delivery under general anesthesia, has been noted for its efficacy and safety. Despite the limited evidence guiding its use in pregnant women, emerging research suggests its potential benefits in this special population. Notably, its role in managing 'cannot intubate, cannot ventilate' scenarios and its minimal placental transfer make it a promising agent in obstetric anesthesia (Richardson & Raymond, 2020).
4. Safety Profile and Hypersensitivity Considerations
Despite its many benefits, sugammadex has been associated with hypersensitivity reactions, including anaphylaxis. Reports suggest a small but significant incidence of perioperative anaphylaxis to sugammadex, making it crucial for healthcare providers to be vigilant about potential hypersensitivity, especially during the critical period immediately following its administration (Tsur & Kalansky, 2014).
5. Economic and Clinical Implications
While sugammadex presents a significant advancement in anesthetic practice, its economic viability and cost-effectiveness compared to traditional reversal agents have been subjects of discussion. The faster recovery times and potential to reduce the incidence of residual neuromuscular block suggest possible operational efficiency and improved patient throughput. However, these benefits must be weighed against the drug's cost, and more research is needed to clarify its economic impact (Fuchs-Buder et al., 2012).
Propriétés
Numéro CAS |
43306-79-6 |
---|---|
Formule moléculaire |
C72H104Na8O48S8 |
Poids moléculaire |
2177.9742 |
Nom IUPAC |
6A,6B,6C,6D,6E,6F,6G,6H-octakis-S-(2-Carboxyethyl)-6A,6B,6C,6D,6E,6F,6G,6H-octathio-γ-cyclodextrin sodium salt |
InChI |
InChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8/t25?,26?,27?,28?,29?,30?,31?,32?,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72?;;;;;;;;/m0......../s1 |
Clé InChI |
KMGKABOMYQLLDJ-LHCKBTHCSA-F |
SMILES |
O[C@H]1[C@H](O)[C@H](O[C@@H]2[C@@H](O)[C@H](O)[C@H](O[C@@H]3[C@@H](O)[C@H](O)[C@H](O[C@@H]4[C@@H](O)[C@H](O)[C@H](O[C@@H]5[C@@H](O)[C@H](O)[C@H](O6)C(CSCCC(O[Na])=O)O5)C(CSCCC(O[Na])=O)O4)C(CSCCC(O[Na])=O)O3)C(CSCCC(O[Na])=O)O2)C(CSCCC(O[Na])=O)O[C@@H]1O[C@H]7[C@@H](O)[C@H](O)[C@@H](O[C@H]8[C@@H](O)[C@H](O)[C@@H](O[C@H]9[C@@H](O)[C@H](O)C6OC9CSCCC(O[Na])=O)OC8CSCCC(O[Na])=O)OC7CSCCC(O[Na])=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Org25969; Org-25969; Org 25969; 361LPM2T56; Sugammadex; trade name: Bridion. Sugammadex sodium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.